molecular formula C10H9BrO3 B1268998 5-Bromo-2-Methoxycinnamic Acid CAS No. 40803-53-0

5-Bromo-2-Methoxycinnamic Acid

Cat. No. B1268998
CAS RN: 40803-53-0
M. Wt: 257.08 g/mol
InChI Key: QABZTGNRWBRJBO-GORDUTHDSA-N
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Description

Synthesis Analysis

The synthesis of 5-bromo-2-methoxycinnamic acid and its derivatives often involves multi-step chemical reactions that introduce the bromo and methoxy functional groups into the cinnamic acid backbone. One notable method for synthesizing key intermediates related to 5-bromo-2-methoxycinnamic acid utilizes starting materials such as dimethyl terephthalate through processes including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization. This approach highlights the complexity and versatility of organic synthesis techniques in producing structurally specific compounds (Zhang et al., 2022).

Scientific Research Applications

  • Scientific Field: Synthetic Organic Chemistry

    • Application : 5-Bromo-2-Methoxycinnamic Acid (5-BMC) is used as a reagent in synthetic organic chemistry .
    • Method of Application : While the specific experimental procedures can vary depending on the reaction, 5-BMC is generally used as an electron donor, facilitating molecular reactions by donating electrons to molecules .
    • Results : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .
  • Scientific Field: Organic Compound Synthesis

    • Application : 5-BMC serves as a catalyst in organic compound synthesis .
    • Method of Application : As a catalyst, 5-BMC would be used to speed up the reaction without being consumed in the process .
    • Results : The use of 5-BMC as a catalyst can lead to more efficient reactions, potentially improving yields and reducing reaction times .
  • Scientific Field: Bioimaging

    • Application : 5-BMC is used as a fluorescent probe for bioimaging .
    • Method of Application : In bioimaging, 5-BMC can be used to visualize the precise location and concentration of molecules within living cells .
    • Results : This allows researchers to gain valuable insights into cellular processes and structures .
  • Scientific Field: Drug Discovery and Material Science

    • Application : Researchers have utilized 5-BMC in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles.
    • Method of Application : The specific methods of application can vary widely depending on the specific compound being synthesized.
    • Results : These heterocyclic compounds are important scaffolds in drug discovery and material science.
  • Scientific Field: Synthetic Organic Chemistry

    • Application : 5-Bromo-2-Methoxycinnamic Acid (5-BMC) is used as a reagent in synthetic organic chemistry .
    • Method of Application : While the specific experimental procedures can vary depending on the reaction, 5-BMC is generally used as an electron donor, facilitating molecular reactions by donating electrons to molecules .
    • Results : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .
  • Scientific Field: Organic Compound Synthesis

    • Application : 5-BMC serves as a catalyst in organic compound synthesis .
    • Method of Application : As a catalyst, 5-BMC would be used to speed up the reaction without being consumed in the process .
    • Results : The use of 5-BMC as a catalyst can lead to more efficient reactions, potentially improving yields and reducing reaction times .
  • Scientific Field: Bioimaging

    • Application : 5-BMC is used as a fluorescent probe for bioimaging .
    • Method of Application : In bioimaging, 5-BMC can be used to visualize the precise location and concentration of molecules within living cells .
    • Results : This allows researchers to gain valuable insights into cellular processes and structures .
  • Scientific Field: Drug Discovery and Material Science

    • Application : Researchers have utilized 5-BMC in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles .
    • Method of Application : The specific methods of application can vary widely depending on the specific compound being synthesized .
    • Results : These heterocyclic compounds are important scaffolds in drug discovery and material science .
  • Scientific Field: Synthetic Organic Chemistry

    • Application : 5-Bromo-2-Methoxycinnamic Acid (5-BMC) is used as a reagent in synthetic organic chemistry .
    • Method of Application : While the specific experimental procedures can vary depending on the reaction, 5-BMC is generally used as an electron donor, facilitating molecular reactions by donating electrons to molecules .
    • Results : The outcomes of these reactions can vary widely depending on the specific reaction conditions and the other reactants involved .
  • Scientific Field: Organic Compound Synthesis

    • Application : 5-BMC serves as a catalyst in organic compound synthesis .
    • Method of Application : As a catalyst, 5-BMC would be used to speed up the reaction without being consumed in the process .
    • Results : The use of 5-BMC as a catalyst can lead to more efficient reactions, potentially improving yields and reducing reaction times .
  • Scientific Field: Bioimaging

    • Application : 5-BMC is used as a fluorescent probe for bioimaging .
    • Method of Application : In bioimaging, 5-BMC can be used to visualize the precise location and concentration of molecules within living cells .
    • Results : This allows researchers to gain valuable insights into cellular processes and structures .
  • Scientific Field: Drug Discovery and Material Science

    • Application : Researchers have utilized 5-BMC in the synthesis of various heterocyclic compounds, such as pyridines, pyrimidines, and imidazoles .
    • Method of Application : The specific methods of application can vary widely depending on the specific compound being synthesized .
    • Results : These heterocyclic compounds are important scaffolds in drug discovery and material science .

Safety And Hazards

5-Bromo-2-Methoxycinnamic Acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Chronic exposure may cause nausea and vomiting, and higher exposure can cause unconsciousness . It is recommended to avoid contact with skin and eyes, and avoid breathing dust .

properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABZTGNRWBRJBO-GORDUTHDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-Methoxycinnamic Acid

CAS RN

40803-53-0
Record name trans-5-Bromo-2-methoxycinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
M Reimer, M Howard - Journal of the American Chemical Society, 1928 - ACS Publications
The method of analysis given hereleads to a fairly complete knowledge of the composition of neoarsphenamine and it has been found: 1. That the arsenite method of analysis gives a …
Number of citations: 1 pubs.acs.org
GB Veerakanellore - 2018 - scholarship.miami.edu
Photodimerization of cis-Cinnamic Acids and cis-Cinnamides in Crystalline State and Aqueous Solution Page 1 Please do not remove this page Photodimerization of cis-Cinnamic …
Number of citations: 2 scholarship.miami.edu
MS Sardessai - 1982 - search.proquest.com
Adriamycin and daunomycin are antitumor agents derived from a mutant strain of Streptomyces peucetius. It was desired to synthesize analogs of these substances in order to reduce or …
Number of citations: 2 search.proquest.com

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